molecular formula C23H21N3O4S2 B3076674 N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040682-06-1

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076674
CAS No.: 1040682-06-1
M. Wt: 467.6 g/mol
InChI Key: NTMZEULXOWALFC-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 3,4-dimethoxyphenyl acetamide moiety linked via a sulfanyl bridge. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . The 3,4-dimethoxyphenyl group contributes to solubility and may modulate pharmacokinetic properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-20(16(12-31-21)14-7-5-4-6-8-14)25-23(26)32-13-19(27)24-15-9-10-17(29-2)18(11-15)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMZEULXOWALFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Key steps include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the phenyl and dimethoxyphenyl groups through nucleophilic substitution or coupling reactions.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through amidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Materials Science: Its aromatic and heterocyclic components could be useful in the development of novel materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: It could be used in the development of probes for studying biological processes.

Industry:

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the synthesis of specialty polymers.

Mechanism of Action

    N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: can be compared to other thieno[3,2-d]pyrimidine derivatives, which share the core structure but differ in their substituents.

Uniqueness:

  • The presence of both the dimethoxyphenyl and phenyl groups, along with the acetamide linkage, distinguishes this compound from other similar molecules. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a thieno[3,2-d]pyrimidin-4-one core with several derivatives, but differences in substituents lead to distinct physicochemical and biological profiles:

Compound Key Substituents Molecular Weight Key Features
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3,4-dimethoxyphenyl, 3-methyl, 7-phenyl ~477.5 g/mol* Enhanced solubility due to methoxy groups; potential kinase inhibition .
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 4-butylphenyl 463.61 g/mol Increased lipophilicity; may improve membrane permeability .
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-methylphenyl, 4-(trifluoromethoxy)phenyl ~525.5 g/mol* Electron-withdrawing CF3O group enhances metabolic stability .
2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide 6-ethyl, 4-nitrophenyl ~438.5 g/mol* Nitro group may confer redox activity; potential antibacterial applications .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl, 4-methylpyrimidinone 344.21 g/mol Dichlorophenyl enhances halogen bonding; reported anticancer activity .

*Calculated based on analogous structures in .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with CAS number 1040682-06-1, is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity based on available research findings, highlighting its mechanisms of action, therapeutic potential, and comparative studies with other compounds.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a dimethoxyphenyl substituent and a sulfanyl acetamide linkage. The molecular formula is C23H21N3O4S2, and it has a molecular weight of 467.6 g/mol. Its structural uniqueness contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H21N3O4S2
Molecular Weight467.6 g/mol
CAS Number1040682-06-1

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures often exhibit significant biological activity due to their ability to interact with various biological targets. Specifically, this compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cell lines. For instance, derivatives of thieno[3,2-d]pyrimidine have shown efficacy against various types of leukemia and solid tumors through mechanisms such as G0/G1 phase arrest in the cell cycle .
  • Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Similar thieno[3,2-d]pyrimidine derivatives have been reported to exhibit antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • In vitro Studies : A study evaluating various pyrimidine derivatives found that certain compounds showed higher antibacterial activity than standard antibiotics like penicillin . This suggests that this compound may also possess similar properties.
  • Mechanistic Insights : Research on related compounds indicates that the presence of methoxy groups can enhance bioactivity by improving solubility and binding affinity to target enzymes or receptors .

Comparative Analysis

Comparing this compound with other thieno[3,2-d]pyrimidine derivatives reveals distinct advantages:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-thieno[3,2-d]pyrimidineMethyl group at para positionAnticancer
N-(2-hydroxyphenyl)-thieno[3,2-d]pyrimidineHydroxy group instead of methoxyAntimicrobial
N-(4-chlorophenyl)-thieno[3,2-d]pyrimidineChlorine substituentEnzyme inhibition

The unique combination of methoxy groups and sulfanyl functionalities in N-(3,4-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} distinguishes it from these similar compounds and may contribute to its specific biological profile.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : Synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include:
  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux with catalysts like triethylamine .
  • Sulfanylacetamide introduction : Nucleophilic substitution using mercaptoacetamide derivatives in solvents like DMF at 60–80°C .
  • Functionalization : Substituents (e.g., 3,4-dimethoxyphenyl) are added via Buchwald-Hartwig amination or SNAr reactions .
    Critical parameters include pH control (7–9), anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires monitoring by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, thieno protons at δ 6.8–7.5 ppm) and confirms acetamide linkage .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) groups .
  • HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 465.2) .
  • X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding with pyrimidine N) .

Q. How does the thieno[3,2-d]pyrimidine core influence the compound’s reactivity and stability?

  • Methodological Answer : The core’s electron-deficient pyrimidine ring enhances susceptibility to nucleophilic attack at the C2 sulfanyl position, enabling derivatization . Stability studies show degradation under extreme pH (>10 or <4) or UV exposure, requiring storage at –20°C in inert atmospheres . Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage protocols.

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Strategies include:
  • Dose-response normalization : Compare IC₅₀ values under standardized ATP levels (e.g., 10 µM for Akt kinase assays) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
  • Metabolic stability checks : Incubate with liver microsomes to assess CYP450-mediated inactivation, which may explain reduced activity in vivo .

Q. What computational approaches are effective for predicting target engagement and SAR?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP pockets (e.g., hydrogen bonding with Akt1’s Glu234 and hydrophobic interactions with Phe442) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD >2 Å suggests poor target retention .
  • QSAR modeling : Use Hammett constants (σ) of substituents (e.g., 3,4-dimethoxy, σ = –0.27) to correlate electron-donating effects with enhanced kinase inhibition .

Q. How can synthetic by-products or isomerization during scale-up be mitigated?

  • Methodological Answer : Common by-products include sulfoxides (from over-oxidation) or regioisomers (e.g., C5 vs. C7 substitution). Mitigation strategies:
  • Oxidation control : Use stoichiometric H₂O₂ instead of excess KMnO₄ to limit sulfoxide formation .
  • Regioselective templating : Introduce directing groups (e.g., nitro at C6) to block undesired substitution .
  • Process analytics : Implement in-line PAT tools (e.g., ReactIR) to monitor reaction progression in real time .

Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?

  • Methodological Answer :
  • Chemoproteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down target proteins from lysates .
  • Phosphoproteomics (LC-MS/MS) : Identify downstream signaling pathways (e.g., reduced p-Akt Ser473 levels in cancer cells) .
  • CRISPR-Cas9 knockout : Validate target dependency by comparing efficacy in WT vs. Akt1/2-knockout cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency between recombinant proteins and cellular assays?

  • Methodological Answer : Discrepancies may stem from cellular permeability or efflux (e.g., P-gp overexpression). Solutions:
  • LogP adjustment : Introduce polar groups (e.g., -OH) to improve solubility (target LogP <3) .
  • Efflux inhibition : Co-treat with verapamil (P-gp inhibitor) to enhance intracellular accumulation .
  • SPR analysis : Measure binding kinetics (KD) to recombinant vs. native proteins to rule out folding artifacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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